trans-Latanoprost Acid
Overview
Description
trans-Latanoprost Acid: is a biologically active metabolite of Latanoprost, a prostaglandin F2 alpha analog. It is primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure. The compound works by increasing the outflow of aqueous humor through the uveoscleral pathway, thus lowering intraocular pressure.
Mechanism of Action
Mode of Action
Upon administration, Trans-Latanoprost Acid interacts with its target, the prostaglandin F receptor, leading to a series of changes. It is believed to enhance uveoscleral outflow by upregulating matrix metalloproteinase expression and remodeling the ciliary muscle’s extracellular matrix . This interaction and the resulting changes contribute to the reduction of intraocular pressure .
Biochemical Pathways
This compound affects the uveoscleral pathway, a secondary route for the drainage of aqueous humor from the eye . By interacting with the prostaglandin F receptor, it increases the outflow of aqueous humor through this pathway, thereby reducing intraocular pressure .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. As a prodrug, it is hydrolyzed to its active form upon absorption . The activated acid form can be measured in the aqueous humor during the initial 4 hours post-administration, and in the plasma only for 1 hour following ophthalmic administration . This drug is more lipophilic than its parent prostaglandin and easily penetrates the cornea .
Result of Action
The primary molecular effect of this compound is the reduction of intraocular pressure. This is achieved through its action on the prostaglandin F receptor, leading to increased uveoscleral outflow . On a cellular level, it may cause changes in the shape of ciliary muscle cells and alterations in the actin and vinculin localization in the cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of benzalkonium chloride, a common preservative in ophthalmic solutions, can affect the pharmacokinetics and pharmacodynamics of the compound . Therefore, the formulation of the ophthalmic solution carrying this compound can significantly impact its therapeutic effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Latanoprost Acid is synthesized through the alkaline hydrolysis of Latanoprost. The process involves the conversion of Latanoprost into its active acid form using an alkaline medium. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature conditions to ensure the complete conversion of the ester to the acid form .
Industrial Production Methods: In industrial settings, the preparation of this compound involves advanced chromatographic techniques to achieve high purity levels. Gravity chromatography is often employed to separate and purify the compound, ensuring a purity level of over 95% .
Chemical Reactions Analysis
Types of Reactions: trans-Latanoprost Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique biological activities .
Scientific Research Applications
trans-Latanoprost Acid has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their derivatives.
Biology: The compound is studied for its role in cellular signaling pathways and its effects on different cell types.
Medicine: this compound is extensively researched for its therapeutic potential in treating glaucoma and other ocular conditions.
Industry: The compound is used in the development of new ophthalmic formulations and drug delivery systems.
Comparison with Similar Compounds
Latanoprostene Bunod: A nitric oxide-donating prostaglandin analog that also increases aqueous outflow.
Travoprost: Another prostaglandin analog used to reduce intraocular pressure.
Bimatoprost: A prostamide analog with similar applications in glaucoma treatment.
Uniqueness: trans-Latanoprost Acid is unique in its high selectivity for the prostaglandin F receptor, which contributes to its efficacy and safety profile. Unlike some other compounds, it has minimal systemic side effects and can be administered once daily .
Properties
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18-,19+,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFPERDNWXAGS-MIDWJBHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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